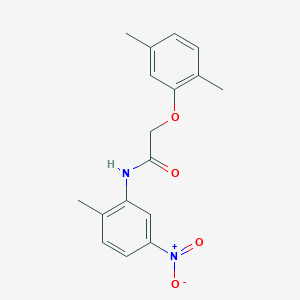![molecular formula C17H16N2O5 B5751603 methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate, also known as Methyl N-(2-phenylethyl)-3-nitro-5-(benzoyloxy)benzamide, is a chemical compound used in scientific research. It is a nitrobenzamide derivative that has shown potential as an inhibitor of cancer cell growth.
Mecanismo De Acción
The mechanism of action of methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate is not fully understood. It has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. It may also act by inhibiting the production of certain cytokines involved in inflammation.
Biochemical and Physiological Effects:
This compound 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of certain cytokines involved in inflammation. In addition, it has been shown to have antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate in lab experiments is its potential as an inhibitor of cancer cell growth. It has been shown to be effective against several different types of cancer cells, making it a promising candidate for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood. More research is needed to determine exactly how it works and how it can be optimized for maximum effectiveness.
Direcciones Futuras
There are several future directions for research on methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate. One direction is to further study its potential as an inhibitor of cancer cell growth. This could involve testing its effectiveness against additional types of cancer cells and studying its mechanism of action in more detail. Another direction is to study its potential as an anti-inflammatory agent. This could involve testing its effectiveness in animal models of inflammation and studying its effects on cytokine production. Finally, there is potential for research on the antibacterial activity of this compound 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate. This could involve testing its effectiveness against a wider range of bacteria and studying its mechanism of action in more detail.
Métodos De Síntesis
Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate can be synthesized through a multi-step process. The first step involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This is then reacted with N-(2-phenylethyl)amine to form N-(2-phenylethyl)-3-nitrobenzamide. Finally, the benzamide is reacted with methyl chloroformate to form this compound 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate.
Aplicaciones Científicas De Investigación
Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate has been studied for its potential as an inhibitor of cancer cell growth. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Propiedades
IUPAC Name |
methyl 3-nitro-5-(2-phenylethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-24-17(21)14-9-13(10-15(11-14)19(22)23)16(20)18-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIQSINNLETOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
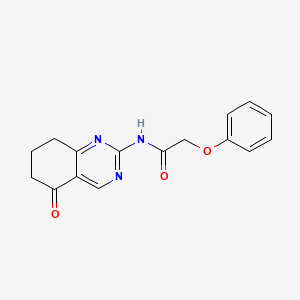
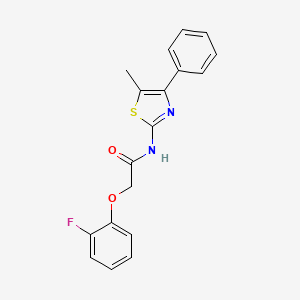
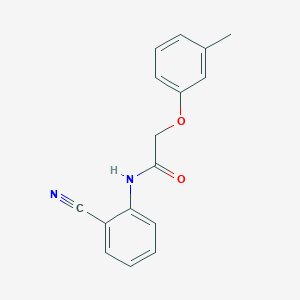


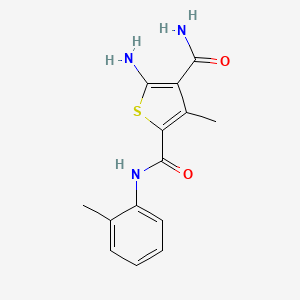
![3,7,7-trimethyl-1-[2-(1-piperidinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5751564.png)
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)

![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
